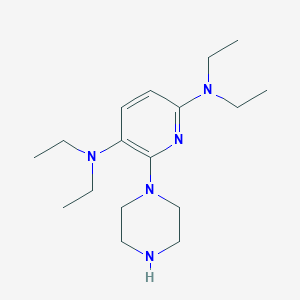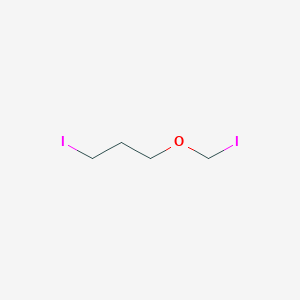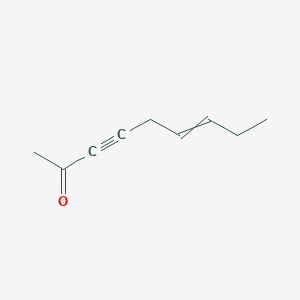
11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is a complex organic compound belonging to the class of oxo fatty acids. It is characterized by the presence of multiple double bonds and a hydroxy group, making it a polyunsaturated fatty acid. This compound is of significant interest due to its potential biological activities and roles in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid typically involves the oxidation of precursor fatty acids. One common method includes the use of specific oxidizing agents to introduce the hydroxy and oxo functional groups at the desired positions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective oxidation .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their sustainability and potential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo or hydroxy derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to inflammation and cell proliferation. The compound’s effects are mediated through its binding to receptors and its role as a signaling molecule .
Comparación Con Compuestos Similares
5-Oxoicosapentaenoic acid: Another oxo fatty acid with similar structural features but different biological activities.
11-Hydroxy-5,8,12,14-eicosatetraenoic acid: A hydroxy fatty acid with fewer double bonds and distinct properties.
15-Oxo-ETE: An oxo fatty acid involved in different biochemical pathways
Uniqueness: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific combination of hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activities. Its multiple double bonds also contribute to its role in various signaling pathways and its potential therapeutic applications .
Propiedades
Número CAS |
115330-89-7 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
11-hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H28O4/c1-2-3-13-18(21)15-11-12-16-19(22)14-9-7-5-4-6-8-10-17-20(23)24/h3-4,6-7,9,11-13,15-16,19,22H,2,5,8,10,14,17H2,1H3,(H,23,24) |
Clave InChI |
ZHQGOCLBNWZRIU-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)C=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)





![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)

![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)


![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
